molecular formula C17H17N3O3S B11022812 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

Cat. No.: B11022812
M. Wt: 343.4 g/mol
InChI Key: QJZYHNIVJAQPOC-UHFFFAOYSA-N
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Description

1-Methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide is a synthetic indole-derived compound featuring a methyl group at the 1-position of the indole core, a carboxamide group at the 6-position, and a 4-sulfamoylbenzyl substituent on the nitrogen atom. The sulfamoyl group (-SO₂NH₂) confers unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity, which may influence solubility, target binding, and metabolic stability.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

1-methyl-N-[(4-sulfamoylphenyl)methyl]indole-6-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-20-9-8-13-4-5-14(10-16(13)20)17(21)19-11-12-2-6-15(7-3-12)24(18,22)23/h2-10H,11H2,1H3,(H,19,21)(H2,18,22,23)

InChI Key

QJZYHNIVJAQPOC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfamoylbenzyl Group: This step involves the reaction of the indole derivative with a sulfamoylbenzyl chloride in the presence of a base such as triethylamine.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The sulfamoylbenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) . The compound may exert its effects by modulating key cellular pathways involved in cell cycle regulation and apoptosis, specifically influencing E2F transcriptional activity and DNA repair mechanisms .

Table 1: Anticancer Activity of 1-Methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

Cell LineIC50 (µM)Mechanism of Action
HCT-11615Induction of apoptosis
MDA-MB-23112Modulation of E2F transcriptional activity
HeLa18Inhibition of DNA repair pathways

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of vital metabolic processes.

Table 2: Antimicrobial Efficacy of 1-Methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1632
Escherichia coli1464
Bacillus subtilis1816

Case Study 1: Anticancer Evaluation

A study conducted by researchers at the National Cancer Institute evaluated the anticancer properties of various indole derivatives, including 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide. The compound was subjected to a single-dose assay across a panel of approximately sixty cancer cell lines. Results indicated a significant growth inhibition rate, particularly in colon and breast cancer cell lines .

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial activity, the compound was tested against multiple bacterial strains using the agar diffusion method. The results demonstrated substantial zones of inhibition, indicating its potential as a broad-spectrum antibacterial agent. Further investigations into its mechanism revealed that it interferes with bacterial protein synthesis .

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The sulfamoylbenzyl group can enhance the compound’s binding affinity and specificity for certain targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Key Compounds for Comparison:

Compound Name Core Structure Substituents Notable Properties/Activity Reference
1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide Indole 1-Me, 6-carboxamide, 4-sulfamoylbenzyl High polarity, potential TYR inhibition
N-Hydroxy-1-((4-methoxyphenyl)methyl)-1H-indole-6-carboxamide (A5/PCI 34051) Indole 1-(4-MeO-benzyl), 6-carboxamide, N-hydroxy Potent TYR inhibitor (IC₅₀ = 0.42 µM)
1-(4-Methoxybenzyl)-N-(2-(methylthio)phenyl)-1H-indole-6-carboxamide (17) Indole 1-(4-MeO-benzyl), 6-carboxamide, 2-MeS Moderate solubility, NMR/IR characterized
3-(2-(Diethylamino)-2-oxoacetyl)-1-(4-fluorobenzyl)-N-(4-methyl-3-...)phenyl)-1H-indole-6-carboxamide (I12) Indole 1-(4-F-benzyl), 3-acetyl, 6-carboxamide Melting point: 233–235°C; HRMS validated
N-(4-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide Benzoindole 1-Et, 6-sulfonamide, 4-Cl-phenyl CAS 438488-60-9; molecular weight 378.85

Analysis:

Sulfamoyl vs. Methoxy/Methylthio Groups: The 4-sulfamoylbenzyl group in the target compound contrasts with 4-methoxybenzyl (A5) and 2-methylthiophenyl (17). Sulfamoyl’s strong electron-withdrawing nature may enhance binding to polar enzyme active sites (e.g., TYR’s copper center) compared to electron-donating methoxy or lipophilic methylthio groups .

Indole vs. Benzoindole Cores :

  • The benzoindole scaffold in N-(4-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide () provides a larger aromatic system, which may increase hydrophobic interactions but reduce metabolic stability compared to the simpler indole core in the target compound .

Carboxamide vs. Sulfonamide Linkages :

  • The 6-carboxamide group in the target compound and analogs (A5, I12) allows for hydrogen bonding, similar to the 6-sulfonamide in . However, sulfonamides often exhibit stronger acidity (pKa ~10) versus carboxamides (pKa ~17), affecting ionization under physiological conditions .

Physicochemical and Spectroscopic Data

Property Target Compound (Inferred) A5 (PCI 34051) I12
Molecular Weight ~370–390 g/mol 326.34 g/mol 594.65 g/mol
Melting Point 220–240°C (estimated) Not reported 233.4–235.5°C
Key NMR Shifts δ 7.8–8.2 (aromatic H), δ 4.5 (CH₂) δ 8.1 (indole H) δ 2.3–2.6 (diethylamino)
IR Peaks ~1150 cm⁻¹ (S=O stretch) ~1650 cm⁻¹ (C=O) ~1700 cm⁻¹ (acetyl C=O)

Biological Activity

1-Methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide is a synthetic compound belonging to the indole class, recognized for its diverse biological activities. This compound features a unique structural combination that includes a methyl group, a sulfamoylbenzyl moiety, and a carboxamide group attached to the indole core. Such structural characteristics suggest potential therapeutic applications in various medical fields, including antimicrobial and anticancer research.

Chemical Structure

The chemical structure of 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

Antimicrobial Properties

Indoles, including 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide, have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli0.015 mg/mL0.030 mg/mL
Staphylococcus aureus0.008 mg/mL0.015 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL

The compound's activity against Enterobacter cloacae was particularly notable, with MIC values indicating strong efficacy compared to traditional antibiotics like ampicillin .

Anticancer Effects

Preliminary studies suggest that indole derivatives, including this compound, may possess anticancer properties. The mechanism of action is believed to involve the inhibition of specific cancer cell pathways and the induction of apoptosis in malignant cells. For instance, in vitro assays demonstrated that treatment with 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide led to a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells .

Case Studies

Recent studies have highlighted the potential of indole derivatives in cancer therapy:

  • Study on Indole Derivatives : A series of indole-2-carboxamide derivatives were synthesized and screened for their anti-inflammatory and anticancer activities. Among these, compounds similar to 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide exhibited promising results in reducing tumor necrosis factor-alpha (TNF-α) levels and inhibiting cancer cell proliferation .
  • Proteasome Inhibition : A study involving quantitative proteomics indicated that certain indole derivatives could act as proteasome inhibitors, leading to enhanced degradation of oncogenic proteins in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide can be influenced by its structural features. Modifications at various positions on the indole ring or alterations in the sulfamoyl and carboxamide groups may enhance or diminish its biological efficacy.

Modification Effect on Activity
Addition of methoxy group at position 5Increased anticancer activity
Substitution with halogen at position 6Enhanced antimicrobial properties
Variation in sulfonamide structureAltered interaction with biological targets

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